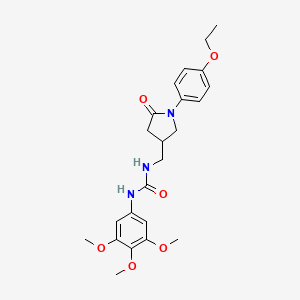

![molecular formula C14H13BrN4O2 B2921208 8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione CAS No. 303970-31-2](/img/structure/B2921208.png)

8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione is a chemical compound that has been mentioned in the context of being an intermediate used to prepare selective inhibitors of dipeptidyl peptidase 4 (DPP4) for potential use in the treatment of type 2 diabetes .

Synthesis Analysis

The synthesis of a similar compound, 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione, involves the use of 1-bromo-2-butyne, sodium carbonate, and acetone. The reaction system is heated to 40 °C and stirred for 4 hours .Molecular Structure Analysis

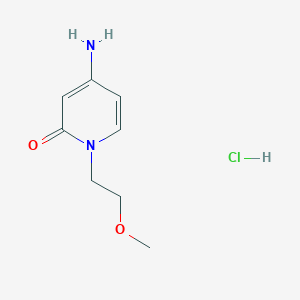

The molecular structure of this compound is complex. It contains a purine-2,6-dione core, which is a type of heterocyclic compound containing a purine moiety. The purine moiety is substituted at various positions with bromine, methyl, and phenylmethyl groups .Applications De Recherche Scientifique

Chemical Synthesis and Modification

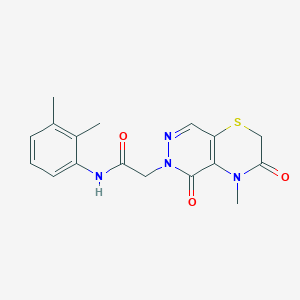

The synthesis and chemical behavior of 8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, and related compounds, involve reactions that highlight their potential in creating diverse chemical structures. For instance, the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine resulted in unexpected products due to the nucleophilic substitution reaction of dimethylamine, illustrating the compound's reactivity and the potential for creating novel molecules with unique properties (Khaliullin & Shabalina, 2020).

Biological Activities and Applications

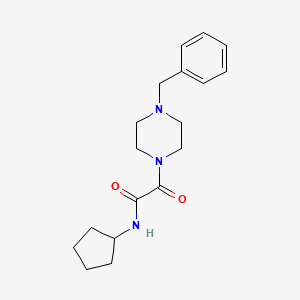

Several studies have explored the biological activities associated with modifications of the purine-2,6-dione structure, indicating potential pharmacological applications. For instance, compounds derived from similar structural modifications have shown antidepressant activity, suggesting the utility of these compounds in therapeutic applications. Specifically, a derivative synthesized through the interaction of 8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-1-ethyl-1H-purine-2,6(3H,7H)-dione with cyclohexylamine exhibited pronounced antidepressant effects, highlighting the relevance of structural modifications in enhancing biological activities (Khaliullin et al., 2017).

Antimicrobial and Antifungal Potential

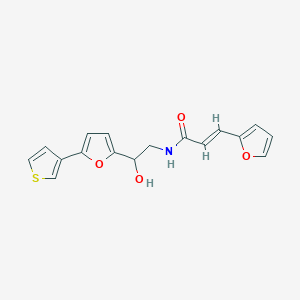

Research on purine derivatives, including structures related to 8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, has identified significant antimicrobial and antifungal activities. This includes the development of methods for synthesizing 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines, demonstrating the compounds' physicochemical properties and their potential as antiviral and antimicrobial agents. The structural modifications introduced in these compounds contribute to their biological efficacy, offering insights into designing new therapeutic agents (Romanenko et al., 2016).

Safety and Hazards

Orientations Futures

The future directions for research on 8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione could include further exploration of its potential use in the treatment of type 2 diabetes, given its role as an intermediate in the synthesis of DPP4 inhibitors . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

Propriétés

IUPAC Name |

8-bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN4O2/c1-8-3-5-9(6-4-8)7-19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-6H,7H2,1-2H3,(H,17,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOMXZZVAKZXEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2Br)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2921125.png)

![8-[(4-Methoxyphenyl)sulfonyl]-9-pyrrolidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2921135.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2921138.png)

![4-[2-[2-[(1-Methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetyl]morpholine-3-carbonitrile](/img/structure/B2921141.png)

![3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide](/img/structure/B2921143.png)

![{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)(prop-2-yn-1-yl)amine](/img/structure/B2921144.png)